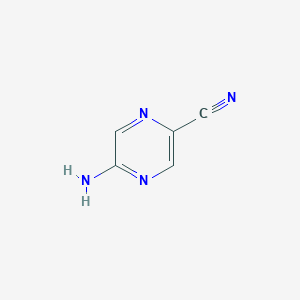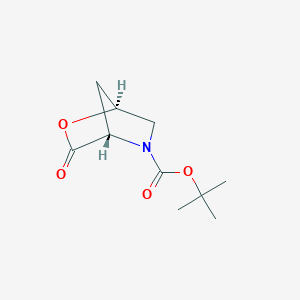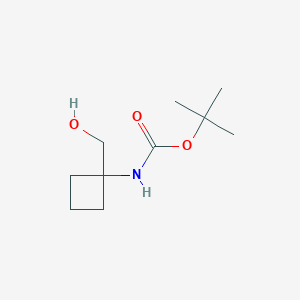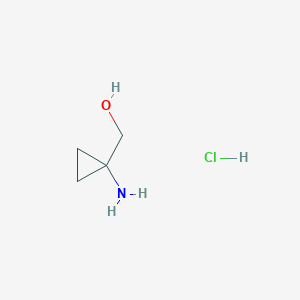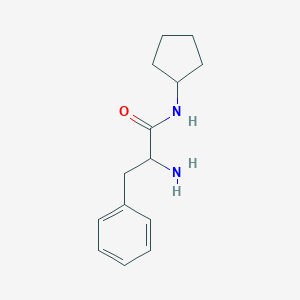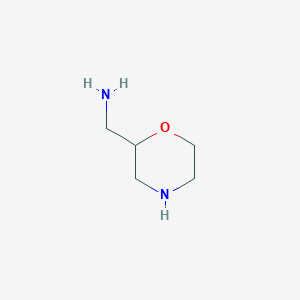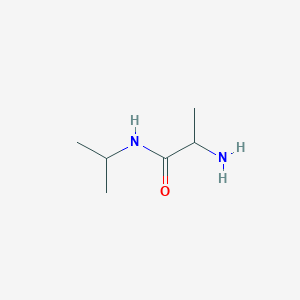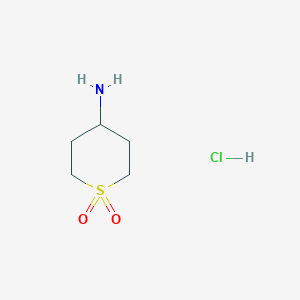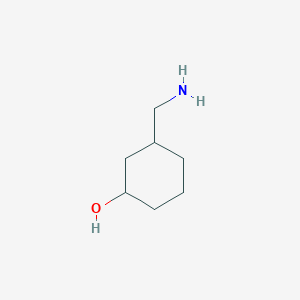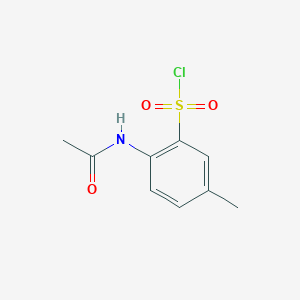
2-(乙酰氨基)-5-甲基苯磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-5-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an acetylamino group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
科学研究应用
2-(Acetylamino)-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride typically involves the acetylation of 5-methylbenzenesulfonyl chloride. One common method includes the reaction of 5-methylbenzenesulfonyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
2-(Acetylamino)-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Acylation: The acetylamino group can participate in acylation reactions, introducing acyl groups into other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.
Acylation: Acylation reactions often require the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Resulting from hydrolysis.
Acylated Products: Generated through acylation reactions.
作用机制
The mechanism of action of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
- 2-(Acetylamino)-5-chlorobenzenesulfonyl chloride
- 2-(Acetylamino)-5-nitrobenzenesulfonyl chloride
- 2-(Acetylamino)-5-methoxybenzenesulfonyl chloride
Uniqueness
2-(Acetylamino)-5-methylbenzenesulfonyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and steric properties compared to other similar compounds. This uniqueness can be leveraged in specific synthetic applications where the methyl group provides a distinct advantage in terms of selectivity and reaction outcomes.
属性
IUPAC Name |
2-acetamido-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFRGGRPQMFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
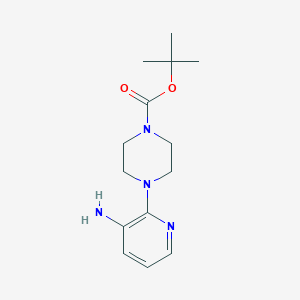
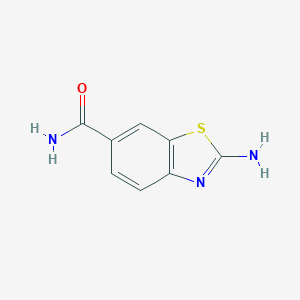
![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)
